molecular formula C10H7FO3 B3261490 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- CAS No. 344287-24-7

2-Benzofurancarboxylic acid, 4-fluoro-3-methyl-

Cat. No.: B3261490
CAS No.: 344287-24-7
M. Wt: 194.16 g/mol
InChI Key: RJFMKOMFFWXGDS-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Scaffolds in Synthetic Chemistry

The benzofuran scaffold is a privileged structure in medicinal chemistry and materials science. Its rigid, planar geometry and the presence of a heteroatom provide a unique three-dimensional arrangement for interacting with biological targets. researchgate.net Benzofuran derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. medcraveonline.comnih.govnih.gov This has made the development of synthetic routes to novel benzofuran derivatives an active area of research. nih.govniscpr.res.inaub.edu.lb The versatility of the benzofuran ring system allows for the introduction of a variety of functional groups at different positions, leading to a vast chemical space for exploration. mdpi.com

General Overview of Fluorinated Heterocycles

The introduction of fluorine into heterocyclic compounds is a widely used strategy in modern drug discovery. nih.gov Fluorine, being the most electronegative element, possesses unique properties that can significantly alter the characteristics of a molecule. The substitution of hydrogen with fluorine can lead to increased metabolic stability, enhanced binding affinity to target proteins, and improved bioavailability. nih.gov The small size of the fluorine atom means that it can often replace a hydrogen atom without causing significant steric hindrance. Fluorinated heterocycles are found in numerous pharmaceuticals, highlighting the profound impact of fluorine in medicinal chemistry.

Structural Context of 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- within the Benzofuran Class

2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- is a specific example of a substituted benzofuran carboxylic acid that incorporates several key structural features. The core of the molecule is the benzofuran ring system. Attached to this core at position 2 is a carboxylic acid group, a common functional group that can participate in various chemical reactions and biological interactions.

The substituents on the benzene (B151609) portion of the benzofuran ring are a fluorine atom at position 4 and a methyl group at position 3. The presence of the fluorine atom is expected to influence the electronic properties of the aromatic ring and may enhance the molecule's metabolic stability and binding capabilities. The methyl group at position 3 can also affect the molecule's conformation and its interactions with its environment.

While specific research findings on 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- are limited in the public domain, its structural components suggest it belongs to a class of compounds with significant potential in various fields of chemical research. The combination of a benzofuran scaffold, a carboxylic acid functional group, and fluorine substitution makes it an interesting target for further investigation.

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-methyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFMKOMFFWXGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254210
Record name 4-Fluoro-3-methyl-2-benzofurancarboxylic acid
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Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344287-24-7
Record name 4-Fluoro-3-methyl-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344287-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methyl-2-benzofurancarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Benzofurancarboxylic Acid, 4 Fluoro 3 Methyl and Analogous Compounds

Strategic Retrosynthetic Analysis of the 2-Benzofurancarboxylic Acid, 4-fluoro-3-methyl- Scaffold

A retrosynthetic analysis of 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- reveals several potential disconnection points, leading to plausible starting materials. The most common strategies for benzofuran (B130515) synthesis involve the formation of the C-O bond or a key C-C bond of the furan (B31954) ring.

One primary disconnection is at the C(2)-C(3) bond, which suggests a precursor such as a substituted phenol with a side chain at the ortho position. Another key disconnection is the ether linkage (C-O bond), which points towards an intramolecular cyclization of a suitably functionalized phenol. The carboxylic acid group at the C2 position can be introduced at various stages, either from a precursor already containing this functionality or by carboxylation of a 2-lithio or 2-magnesiobenzofuran intermediate. The fluorine and methyl substituents on the benzene (B151609) ring guide the choice of the initial phenolic precursor.

Classical Ring-Closing Approaches to Benzofuran Systems

Traditional methods for benzofuran synthesis have long relied on cyclization reactions, often mediated by bases or involving the condensation of phenolic precursors.

Base-Mediated Cyclization Reactions

Base-mediated intramolecular cyclizations are a cornerstone of benzofuran synthesis. These reactions typically involve the formation of a phenoxide, which then undergoes an intramolecular nucleophilic attack to form the furan ring. For instance, the Rap–Stoermer reaction utilizes α-haloketones and substituted salicylaldehydes with a base like triethylamine to yield benzofuran derivatives in high yields. nih.gov Another approach involves the potassium tert-butoxide-catalyzed intramolecular cyclization of substituted o-bromobenzylvinyl ketones. nih.gov

A general representation of a base-mediated cyclization is the reaction of a substituted salicylaldehyde with an α-halo ketone, as shown in the table below.

Starting Material 1Starting Material 2BaseProductYield (%)
Substituted Salicylaldehydesα-HaloketonesTriethylamineBenzofuran derivatives81-97
o-Bromobenzylvinyl Ketones-Potassium tert-butoxideBenzofuran derivativesNot specified

Condensation Reactions Involving Phenolic Precursors

The condensation of phenols with various reagents is another classical route to benzofurans. One historical method involves the Perkin synthesis, which originally produced benzofuran from coumarin. jocpr.com A more direct approach is the acid-catalyzed cyclodehydration of α-phenoxy ketones, which can be prepared from phenols and α-bromo ketones. researchgate.net For example, the use of Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) facilitates the cyclization of α-phenoxy ketones to furnish 3-substituted or 2,3-disubstituted benzofurans in moderate to excellent yields. researchgate.net

The synthesis of 2-arylbenzofurans can be achieved through the cyclization of 2-(2-methoxyaryl)-1-arylethanone derivatives using hydroiodic acid in acetic acid. jocpr.com

Modern Catalytic Protocols for Benzofuran Formation

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofurans, offering milder reaction conditions and broader substrate scope. acs.orghanser.de

Transition Metal-Catalyzed C-C and C-O Bond Formations

Various transition metals, including palladium, copper, rhodium, and nickel, have been employed to catalyze the formation of the benzofuran ring system. acs.orgnih.gov

Palladium and Copper Catalysis: Palladium- and copper-based catalysts are widely used in benzofuran synthesis. acs.org For instance, the Sonogashira coupling of terminal alkynes with iodophenols, catalyzed by both palladium and copper, followed by intramolecular cyclization, is a powerful method for constructing the benzofuran core. nih.govacs.org A one-pot synthesis of 2-arylbenzofurans can be achieved through a palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates. nih.govrsc.org

Rhodium Catalysis: Rhodium catalysts have also found application in benzofuran synthesis. acs.org For example, rhodium-mediated multicomponent synthesis can generate optically active benzofuran derivatives. acs.org

Nickel Catalysis: Nickel catalysts have been utilized for the synthesis of benzofurans through nucleophilic addition reactions. acs.org A notable application is the nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids via C-F bond activation to produce 2-arylbenzofurans. nih.gov

The following table summarizes some examples of transition metal-catalyzed benzofuran syntheses.

Catalyst SystemReactantsProduct TypeYield (%)
Pd(OAc)₂, CuCl₂Alkenyl ethers and alkynyl oxime ethers2,3-Dihydrobenzofuran derivatives41-86 nih.govrsc.org
(PPh₃)PdCl₂, CuITerminal alkynes and iodophenolsBenzofuran derivativesGood to excellent nih.govacs.org
Rhodium-based catalystsPropargyl alcohols and aryl boronic acidsBenzofuran skeletonsHigh acs.org
Ni(cod)₂, PCy₃2-Fluorobenzofurans and arylboronic acids2-ArylbenzofuransNot specified nih.gov

Decarboxylative and Desulfitative Cross-Coupling Strategies for 2-Arylbenzofurans

Decarboxylative Coupling: Decarboxylative cross-coupling reactions have emerged as a powerful tool for C-C bond formation, utilizing carboxylic acids as readily available starting materials. A copper-catalyzed decarboxylative intramolecular C-O coupling of 3-arylcoumarins can produce 2-arylbenzofurans. rsc.org More recently, copper-catalyzed photoinduced ligand-to-metal charge transfer (LMCT) has enabled the decarboxylative borylation of (hetero)aryl acids, which can then be used in subsequent cross-coupling reactions. nih.gov

Desulfinative Coupling: Desulfinative cross-coupling provides another modern avenue for constructing C-C bonds. Palladium-catalyzed desulfinative cross-coupling of aryl bromides with (hetero)aryl sulfinate salts is a known process. acs.org Pyridine- and pyrimidine-2-sulfinates can act as replacements for the corresponding boronic acids in Suzuki-Miyaura cross-coupling reactions. tcichemicals.com This strategy can be applied to the synthesis of 2-arylbenzofurans by coupling a suitable benzofuran sulfinate with an aryl halide.

These modern catalytic methods offer significant advantages in terms of efficiency and functional group tolerance, providing powerful tools for the synthesis of complex benzofuran derivatives like 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl-.

Regioselectivity and Stereoselectivity in Benzofuran Synthesis

The synthesis of substituted benzofurans, such as 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl-, requires precise control over the orientation of substituents on the benzofuran core, a concept known as regioselectivity. Similarly, when chiral centers are formed, controlling their three-dimensional arrangement, or stereoselectivity, is crucial. The regiochemical outcome of benzofuran synthesis is often dictated by the chosen synthetic strategy and the electronic and steric properties of the starting materials.

A common strategy for constructing the furan ring is the intramolecular cyclization of an α-phenoxycarbonyl compound. oregonstate.edu The regioselectivity of this Friedel-Crafts-type reaction can be predictable. For instance, if only one ortho position on the phenoxy group is available, the cyclization will produce a single regioisomer. oregonstate.edu When both ortho positions are unsubstituted, cyclization typically favors the sterically less-hindered position. oregonstate.edu However, in cases where electronic effects override steric factors or when steric hindrance is not significant, mixtures of regioisomers can be common. oregonstate.edu

One-step methods have been developed to improve regioselectivity. For example, the reaction of phenols with α-haloketones promoted by titanium tetrachloride can yield 2-substituted or 3-substituted benzofurans with high regioselectivity. nih.gov Another approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, which allows for the programmable and completely regioselective preparation of complex benzofuranones, which can then be converted to benzofurans. nih.govacs.org This method's high degree of control stems from the electronically polarized nature of the coupling partners in an initial Diels-Alder reaction. oregonstate.eduacs.org

The table below summarizes different approaches to control regioselectivity in the synthesis of benzofuran derivatives.

MethodKey Reagents/CatalystsRegioselectivity ControlReference
Intramolecular Cyclizationα-phenoxycarbonyl compoundsGoverned by steric hindrance and availability of ortho positions; can lead to mixtures. oregonstate.edu
One-Step Phenol/α-haloketone ReactionTitanium tetrachloridePromotes Friedel–Crafts-like alkylation and intramolecular cyclodehydration with high regioselectivity. nih.gov
Diels-Alder Cascade Reaction3-hydroxy-2-pyrones, nitroalkenesAllows for programmable substitution with complete regioselectivity, forming benzofuranones as intermediates. oregonstate.edunih.govacs.org
Acid-Catalyzed Cyclization of AcetalsPolyphosphoric acid (PPA)Regioselectivity can be influenced by the stability of intermediate oxonium ions. wuxiapptec.com

Stereoselectivity is a critical consideration when the benzofuran derivative contains chiral centers. Asymmetric catalysis is a powerful tool for achieving high stereoselectivity. An example is the chiral squaramide-catalyzed [4 + 2] cyclization of azadienes with azlactones. acs.org This method produces benzofuran-fused six-membered N-heterocycles with excellent diastereoselectivities (up to >20:1) and enantioselectivities (up to 99%). acs.org The stereochemistry of the final product is controlled by the chiral catalyst during the formation of new stereocenters. The successful removal of protecting groups, such as a tosyl group, can be achieved with complete retention of the stereochemistry, yielding the desired enantiomerically pure product. acs.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of benzofurans is an area of increasing focus, aiming to develop more environmentally benign and efficient methodologies. nih.gov These principles include the use of catalysis, renewable feedstocks, safer solvents, and processes that are atom-economical and energy-efficient. elsevier.esbenthamdirect.com

Catalysis is a cornerstone of green chemistry, replacing stoichiometric reagents to minimize waste. elsevier.es Palladium- and copper-based catalysts are frequently used in benzofuran synthesis. nih.gov For example, a palladium-catalyzed coupling and cyclization of 2-hydroxyaryl halides with alkynes provides a high-yield route to benzofurans with low catalyst loading (e.g., 2 mol%). elsevier.es This method is more environmentally friendly than older methods that required stoichiometric copper acetylides and high-boiling point solvents like pyridine. elsevier.es

The use of renewable resources is another key principle. An illustrative example is the synthesis of a benzofuran derivative from 5-iodovanillin, which is obtainable from vanillin, a well-known natural product. elsevier.es This approach utilizes a renewable chemical feedstock to generate a complex heterocyclic structure.

The choice of solvent has a significant environmental impact. Green chemistry encourages the use of eco-friendly solvents. A one-pot synthesis of benzofuran derivatives has been reported using a deep eutectic solvent (DES), specifically choline chloride-ethylene glycol, in the presence of a copper iodide catalyst. nih.govacs.org DESs are biodegradable, have low toxicity, and are considered environmentally benign alternatives to volatile organic compounds. nih.gov Other strategies focus on developing catalyst-free and solvent-free methods or using microwave assistance to reduce reaction times and energy consumption. benthamdirect.com

The table below highlights several green approaches in the synthesis of benzofuran analogs.

Green Chemistry PrincipleSynthetic ApproachKey FeaturesReference
Use of Catalysis Palladium-catalyzed Sonogashira coupling and intramolecular cyclizationHigh yield, low catalyst loading (2 mol%), avoids stoichiometric metal reagents. elsevier.es
Use of Catalysis Copper-catalyzed one-pot reaction of o-hydroxy aldehydes, amines, and alkynesEfficient synthesis of amino-substituted benzofurans. nih.gov
Use of Renewable Feedstocks Synthesis from 5-iodovanillin (derived from natural vanillin)Utilizes a bio-based starting material. elsevier.es
Use of Safer Solvents Copper-catalyzed one-pot synthesis in a Deep Eutectic Solvent (DES)Employs an eco-friendly, biodegradable solvent (choline chloride-ethylene glycol). nih.govacs.org
Atom Economy/Process Design One-pot, multi-component reactionsCombines multiple steps into a single operation, reducing waste, time, and energy consumption. nih.gov

By integrating these principles, chemists can design synthetic routes to complex molecules like 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- that are not only efficient and selective but also sustainable and environmentally responsible.

Chemical Transformations and Derivatization Strategies of 2 Benzofurancarboxylic Acid, 4 Fluoro 3 Methyl

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the benzofuran (B130515) ring is a versatile functional handle that can undergo a variety of transformations to yield esters, amides, alcohols, aldehydes, acid chlorides, and hydrazides.

Esterification Reactions

Esterification of benzofuran-2-carboxylic acids is a common transformation. While specific examples for 4-fluoro-3-methyl-2-benzofurancarboxylic acid are not prevalent in the literature, the esterification of the closely related 2-benzofuranyl acetic acid has been documented. For instance, methyl 2-(benzofuran-2-yl)acetate can be synthesized by refluxing 2-benzofuranyl acetic acid in methanol (B129727) with a catalytic amount of sulfuric acid. nih.gov This straightforward reaction proceeds with good yield and is a standard method for protecting the carboxylic acid or modifying its steric and electronic properties.

Table 1: Example of Esterification of a Related Benzofuran Carboxylic Acid

Reactant Reagents Conditions Product Yield

Amidation Reactions

The carboxylic acid can be readily converted to amides through coupling with various amines. This is often achieved using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an appropriate solvent like dichloromethane (B109758) (DCM). This method has been successfully applied to synthesize a range of N-substituted amides from 2-(benzofuran-2-yl)acetic acid and 2-(benzofuran-2-yl)propanoic acid. nih.gov These reactions are typically carried out at room temperature and provide the desired amides in good yields. The diversity of commercially available amines allows for the generation of a large library of amide derivatives.

Table 2: Examples of Amidation of Related Benzofuran Carboxylic Acids

Carboxylic Acid Amine Coupling Agent Solvent Product Yield
2-(Benzofuran-2-yl)acetic acid 2-Amino-5-fluorophenol EDC DCM 2-(Benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide 63.6%
2-(Benzofuran-2-yl)propanoic acid 2-Amino-5-fluorophenol EDC DCM 2-(Benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)propanamide 64%
2-(Benzofuran-2-yl)propanoic acid 4-Amino-3-fluorophenol EDC DCM 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)propanamide 55%

Reduction to Hydroxy or Aldehyde Functional Groups

While specific literature on the reduction of 2-benzofurancarboxylic acid, 4-fluoro-3-methyl- is scarce, the reverse reaction, the oxidation of a primary alcohol to a carboxylic acid, has been documented for a related compound. For example, 2-(benzofuran-2-yl)acetic acid was prepared by the oxidation of 2-(benzofuran-2-yl)ethan-1-ol using Jones reagent in acetone. nih.gov Generally, the reduction of carboxylic acids to primary alcohols can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). Milder reducing agents or more complex reaction schemes would be required to stop the reduction at the aldehyde stage.

Conversion to Acid Chlorides and Hydrazides

The carboxylic acid can be activated by conversion to the corresponding acid chloride. This is a common strategy to facilitate subsequent reactions such as esterification and amidation. A general and efficient method for preparing carboxylic acid chlorides involves the use of triphosgene (B27547) with a catalytic amount of N,N-dimethylformamide (DMF). asianpubs.org This method is often preferred over traditional reagents like thionyl chloride or oxalyl chloride due to its milder reaction conditions and higher purity of the product. asianpubs.org

Once the ester is formed, it can be further derivatized to a hydrazide. For instance, carbohydrazides can be synthesized by reacting the corresponding methyl ester with hydrazine (B178648) monohydrate. google.comgoogle.com This reaction is typically carried out in a protic solvent like ethanol (B145695) and provides the hydrazide in good yield. Hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds. rsc.org

Functionalization of the Benzofuran Ring System

The benzofuran ring is an aromatic system that can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring.

Electrophilic Aromatic Substitution Patterns

In 2-benzofurancarboxylic acid, 4-fluoro-3-methyl-, the benzofuran ring system is substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. The carboxylic acid at the 2-position is an electron-withdrawing group and will deactivate the furan (B31954) ring towards electrophilic attack. The fluorine atom at the 4-position is a deactivating but ortho-, para-directing group due to the interplay of its inductive and resonance effects. The methyl group at the 3-position is an activating, ortho-, para-directing group.

Nucleophilic Aromatic Substitution Adjacent to Fluorine

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings, particularly those bearing a halogen. In the context of 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl-, the fluorine atom at the C-4 position represents a potential site for such transformations. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, fluoride), forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product. youtube.com

The feasibility of this reaction is heavily influenced by the electronic nature of the substituents on the aromatic ring. youtube.com For SNAr to occur, the ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the Meisenheimer intermediate. youtube.com

In the case of 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl-, the molecule possesses competing electronic influences:

Deactivating Group: The methyl group at the C-3 position is electron-donating, which tends to destabilize the negatively charged intermediate required for SNAr, thereby reducing the reactivity of the ring toward nucleophiles.

Given these competing factors, the susceptibility of 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- to SNAr is not straightforward and would likely require specific reaction conditions, potentially involving strong nucleophiles or methodologies developed for less activated fluoroarenes. nih.gov

Reactivity of the Fluorine Substituent at the 4-Position

The primary reactive pathway for the fluorine substituent at the 4-position is its role as a leaving group in nucleophilic aromatic substitution, as detailed above. Fluorine is an effective leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack. nih.gov While typically considered a weaker leaving group than heavier halogens in other substitution reactions (like SN1 or SN2), in SNAr the rate-determining step is often the initial attack by the nucleophile, a step that is enhanced by fluorine's electron-withdrawing nature.

The presence of a fluorine atom at the 4-position of a benzofuran ring has been shown to be significant in other contexts. For instance, in a study on amiloride-benzofuran derivatives as potential urokinase-type plasminogen activator (uPA) inhibitors, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl moiety led to a twofold increase in biological potency and inhibitory activity. nih.gov This highlights the profound electronic impact a fluorine substituent can have at this position, which in turn suggests its potential to be replaced by other functional groups via SNAr to modulate molecular properties.

Transformations of the 3-Methyl Group

The methyl group at the C-3 position offers a distinct site for functionalization, primarily through reactions at the benzylic position.

The methyl group attached to the benzofuran ring is benzylic in nature, making it susceptible to free-radical halogenation. A standard and effective method for this transformation is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (2,2'-azobisisobutyronitrile), in a non-polar solvent like carbon tetrachloride (CCl₄). nih.govchadsprep.com This reaction, known as the Wohl-Ziegler reaction, selectively brominates the benzylic position. researchgate.net

In a study involving a structurally analogous compound, 3-methylbenzofuran-2-carboxylic acid derivatives were successfully brominated at the 3-methyl position using NBS. nih.gov The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (present in low concentrations) to yield the bromomethyl product and a new bromine radical, propagating the chain. chadsprep.com The choice of solvent is crucial; non-polar solvents favor the desired benzylic substitution, whereas polar solvents can promote competing electrophilic aromatic substitution on the ring. mdma.ch

This benzylic bromide is a valuable synthetic intermediate, readily undergoing nucleophilic substitution reactions to introduce a wide variety of functional groups (e.g., alcohols, ethers, amines, nitriles) at the 3-position.

Table 1: Representative Benzylic Bromination Reaction
Starting Material AnalogueReagentsProductReaction Type
3-Methylbenzofuran-2-carboxylic acid derivativeN-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄3-(Bromomethyl)benzofuran-2-carboxylic acid derivativeFree-Radical Benzylic Bromination

Oxidation: The oxidation of the 3-methylbenzofuran (B1293835) scaffold can proceed through different pathways, often targeting the electron-rich furan ring rather than the methyl group itself. Catalytic oxidation of 3-methylbenzofuran (a simplified analogue lacking the C-2 carboxylic acid and C-4 fluorine) with hydrogen peroxide in the presence of Mn(III) porphyrin catalysts has been investigated. mdpi.com The major product identified was 3-methylbenzofuran-2(3H)-one, a lactone. mdpi.com This product is proposed to form via an initial epoxidation across the 2,3-double bond of the furan ring, followed by a rearrangement. mdpi.com

However, for 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl-, this specific pathway is unlikely due to the presence of the carboxylic acid group at the C-2 position. The electronic and steric properties of the C-2 carboxylate would significantly alter the reactivity of the 2,3-double bond towards epoxidation. Alternative oxidation pathways might involve harsher conditions, potentially leading to degradation of the benzofuran ring system. Direct oxidation of the 3-methyl group to a carboxylic acid would require potent oxidizing agents and may face challenges with selectivity.

Table 2: Oxidation Products from a 3-Methylbenzofuran Analogue
Starting MaterialOxidizing SystemMajor ProductProposed Intermediate
3-MethylbenzofuranH₂O₂, Mn(III) Porphyrin Catalyst3-Methylbenzofuran-2(3H)-one3-Methyl-2,3-epoxybenzofuran

Reduction Pathways: The reduction of the 3-methyl group itself is not a commonly reported transformation for this class of compounds under standard catalytic hydrogenation or chemical reduction conditions. These conditions would more readily reduce the 2-carboxylic acid group (to an alcohol) or, under more forcing conditions, potentially saturate the furan or benzene (B151609) rings. The C-CH₃ bond is chemically robust and not susceptible to reduction without resorting to harsh, unselective methods that would likely affect other functional groups in the molecule. Therefore, selective reduction of the 3-methyl group is not considered a viable synthetic strategy for this scaffold based on available literature.

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and providing a "molecular fingerprint" based on the vibrational modes of a molecule. mt.comthermofisher.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

An FT-IR spectrum of 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The carboxylic acid group would produce a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The C-O stretching of the carboxylic acid would likely appear in the 1320-1210 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) and furan (B31954) rings would generate several peaks in the 1600-1450 cm⁻¹ range. The C-F stretching vibration of the fluorine substituent on the benzene ring would be expected to produce a strong band in the 1250-1020 cm⁻¹ region. The methyl group would show C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. mt.com For 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl-, the aromatic ring vibrations, particularly the symmetric "breathing" modes, would be expected to give strong signals. The C=C bonds of the benzofuran (B130515) system and the C=O of the carboxylic acid would also be Raman active. Raman spectroscopy is often less sensitive to polar functional groups like O-H, so the corresponding band might be weaker compared to the FT-IR spectrum. The non-polar C-H and C-C bonds of the methyl group and the aromatic rings would likely produce distinct Raman signals, contributing to the unique vibrational fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. wikipedia.org

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- would provide information on the number of different types of protons and their neighboring environments. The carboxylic acid proton (-COOH) would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The aromatic protons on the benzene ring would resonate in the region of 7.0-8.5 ppm, with their splitting patterns (e.g., doublets, triplets) and coupling constants determined by their positions relative to each other and the fluorine substituent. The methyl group (-CH₃) protons would appear as a singlet in the upfield region, likely around 2.0-2.5 ppm. The specific chemical shifts would be influenced by the electronic effects of the fluorine, carboxylic acid, and the benzofuran ring system.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 165-185 ppm. The aromatic and furan ring carbons would appear in the approximate range of 110-160 ppm. The carbon atom attached to the fluorine would show a large coupling constant (¹JC-F). The methyl carbon would be found in the upfield region of the spectrum, likely between 15-25 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity Confirmation

To definitively assign all proton and carbon signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify which protons are adjacent to each other in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

Without access to actual spectral data, the tables of chemical shifts and vibrational frequencies cannot be populated. The synthesis and full spectroscopic characterization of 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- would be required to provide the detailed, data-rich article as outlined in the initial request. niscpr.res.inscispace.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of a compound through its fragmentation patterns. For 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- (Molecular Formula: C₁₀H₇FO₃), the calculated monoisotopic mass is 194.038 g/mol . chemsrc.com

Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique, is particularly well-suited for this molecule due to the presence of the acidic carboxylic acid group. In negative ion mode, the dominant ion observed would be the deprotonated molecule, [M-H]⁻, at an m/z (mass-to-charge ratio) of approximately 193.03. In positive ion mode, adducts such as the protonated molecule [M+H]⁺ (m/z 195.04) or the sodium adduct [M+Na]⁺ (m/z 217.02) could be expected. uni.lu

Upon collisional activation (MS/MS), predictable fragmentation pathways for this compound would primarily involve the carboxylic acid moiety. Key fragmentation patterns would include:

Decarboxylation: Loss of a carbon dioxide (CO₂) molecule (44.01 Da) from the [M-H]⁻ ion.

Loss of Water: Elimination of a water molecule (H₂O) (18.01 Da), particularly from the protonated molecular ion in positive mode.

The stability of the benzofuran ring means that fragmentation of the core heterocyclic structure would require higher energy. The analysis of these characteristic fragments allows for the unambiguous confirmation of the compound's molecular structure.

Table 1: Predicted ESI-MS Adducts and Fragments for 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl-.
Ion TypeFormulaPredicted m/zIonization Mode
[M-H]⁻C₁₀H₆FO₃⁻193.03Negative
[M+H]⁺C₁₀H₈FO₃⁺195.04Positive
[M+Na]⁺C₁₀H₇FO₃Na⁺217.02Positive
[M-H-CO₂]⁻C₉H₆FO⁻149.04Negative (Fragment)

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information on its chromophoric system and photophysical behavior.

The UV-Vis absorption spectrum of 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- is dictated by the electronic transitions within its aromatic benzofuran system. Benzofuran derivatives are known to exhibit strong absorption bands in the UV region, typically arising from π→π* transitions. The specific position (λmax) and intensity of these absorption bands are influenced by the substituents on the aromatic ring. nih.gov

For this compound, the conjugated system of the benzofuran ring, further extended by the carboxylic acid group at the 2-position, acts as the primary chromophore. The fluorine atom at the 4-position and the methyl group at the 3-position act as auxochromes, which can modulate the energy of the electronic transitions, potentially leading to shifts in the absorption maxima. Studies on related benzofuran structures show that the nature and position of substituents can cause either a bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shift. nih.gov The absorption profile would also be sensitive to solvent polarity.

Many substituted benzofurans exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. nih.govresearchgate.net Following excitation at a wavelength corresponding to an absorption band, 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- is expected to emit light at a longer wavelength, a phenomenon known as the Stokes shift.

The photophysical properties, such as the fluorescence quantum yield (the efficiency of the fluorescence process) and the emission wavelength, are intricately linked to the substitution pattern. For instance, while benzofuran annulation has been shown to enhance quantum yield in some polycyclic aromatic systems, the addition of a methyl group has, in certain cases, been found to reduce it. researchgate.net The relaxation processes from the excited state, including non-radiative decay pathways, compete with fluorescence and are also affected by substitution. psu.edu The fluorescence characteristics are valuable for developing fluorescent probes and materials. nih.govpsu.edu

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms and molecules in the solid state. A single-crystal X-ray diffraction analysis of 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- would yield detailed data on its molecular geometry, conformation, and intermolecular interactions.

This analysis would reveal:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity of the benzofuran ring system. Studies on similar structures show the benzofuran unit to be essentially planar. nih.govnih.govnih.gov

Crystal Packing and Intermolecular Interactions: A key feature in the crystal structure of carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact via strong O—H···O hydrogen bonds. nih.gov Furthermore, the analysis would elucidate other stabilizing forces such as π–π stacking interactions between the aromatic rings of adjacent molecules and potentially weaker C—H···O or C—H···F interactions. nih.govnih.gov

While specific crystallographic data for the title compound is not available, data for structurally related fluorinated benzofurans illustrate the type of information that is obtained. For example, the crystal structure of 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran was determined, providing precise unit cell parameters and details on its intermolecular forces. nih.gov

Table 2: Example Crystallographic Data for a Related Compound, 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran. nih.gov
ParameterValue
Chemical FormulaC₁₅H₁₀F₂O₃S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2772 (2)
b (Å)11.0972 (3)
c (Å)16.5625 (5)
β (°)100.698 (2)
Volume (ų)1314.28 (6)
Key Intermolecular InteractionsC—H···F and C—H···O hydrogen bonds, slipped π–π interactions

Computational and Theoretical Chemistry Investigations

Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of a compound. Computational methods like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for this purpose.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov It is based on partitioning the crystal electron density into molecular fragments. The surface is generated in a way that it encloses a region where the contribution to the electron density from the molecule of interest is greater than that from all other molecules.

For a compound like 4-fluoro-3-methyl-2-benzofurancarboxylic acid, a Hirshfeld surface analysis would typically reveal the dominant intermolecular contacts. These are often visualized using a color-coded map on the surface, where red spots indicate close contacts (strong interactions like hydrogen bonds), blue indicates longer contacts (weaker interactions), and white represents contacts around the van der Waals separation. mdpi.com

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule with hydrogen, oxygen, fluorine, and carbon atoms, the plot would display the relative contributions of contacts such as H···H, O···H, F···H, and C···H. In similar molecules, H···H contacts often comprise a significant portion of the total surface area. nih.gov The presence of the carboxylic acid group would suggest prominent O···H interactions, indicative of hydrogen bonding, which would appear as distinct spikes on the fingerprint plot.

Topological Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to characterize chemical bonding and intermolecular interactions. researchgate.net This analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction.

For 4-fluoro-3-methyl-2-benzofurancarboxylic acid, QTAIM analysis would be used to characterize the strength and nature of hydrogen bonds formed by the carboxylic acid group, as well as any weaker C—H···O or C—H···F interactions. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs would provide quantitative measures of these interactions.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, primarily based on Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. nih.govnih.gov

Simulated Vibrational Spectra (FT-IR, Raman)

Theoretical vibrational spectra (FT-IR and Raman) can be calculated using DFT methods, often employing functionals like B3LYP with an appropriate basis set. researchgate.netscifiniti.com The calculated harmonic frequencies are typically scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional.

A simulated vibrational analysis for 4-fluoro-3-methyl-2-benzofurancarboxylic acid would provide assignments for the various vibrational modes. Key vibrational frequencies would include the O-H stretching of the carboxylic acid, the C=O stretching, C-O stretching, and the vibrations of the benzofuran (B130515) ring system. The calculated spectra can be compared with experimental data to confirm the molecular structure and understand the vibrational characteristics.

Table 1: Hypothetical Key Vibrational Frequencies for 4-fluoro-3-methyl-2-benzofurancarboxylic acid

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
O-H stretch (Carboxylic acid)3200-2500
C-H stretch (Aromatic)3100-3000
C-H stretch (Methyl)2980-2870
C=O stretch (Carboxylic acid)1720-1680
C=C stretch (Aromatic)1600-1450
C-F stretch1250-1000

Note: This table is illustrative and not based on published experimental or calculated data for the specific compound.

Simulated UV-Vis Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. mdpi.com This method provides information about the electronic transitions, including their energies (wavelengths) and oscillator strengths (intensities).

For 4-fluoro-3-methyl-2-benzofurancarboxylic acid, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The analysis would also identify the nature of the electronic transitions, such as π→π* or n→π* transitions, and the molecular orbitals involved (e.g., HOMO to LUMO transitions).

Predicted NMR Chemical Shifts (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. mdpi.com These calculations are typically performed after optimizing the molecular geometry at a suitable level of theory.

A GIAO calculation for 4-fluoro-3-methyl-2-benzofurancarboxylic acid would predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can be compared to experimental data to aid in the assignment of NMR signals and to confirm the molecular structure. The predicted shifts are sensitive to the electronic environment of each nucleus, providing valuable insights into the molecular structure.

Exploration of Nonlinear Optical (NLO) Properties

Computational and theoretical chemistry investigations into the nonlinear optical (NLO) properties of 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- have not been specifically reported in publicly available scientific literature. While the benzofuran scaffold and its derivatives are subjects of interest in the field of materials science for their potential NLO applications, detailed research findings and data tables for this particular compound are not available. researchgate.netphyschemres.orgresearchgate.netnih.govscispace.com

Theoretical studies on other substituted benzofuran derivatives often employ Density Functional Theory (DFT) to predict their NLO characteristics. researchgate.netphyschemres.org These computational investigations typically calculate key parameters such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β) to evaluate the NLO response of the molecules. nih.gov For instance, studies on 2-phenylbenzofuran (B156813) derivatives have shown that substitutions on the benzofuran ring system can significantly influence their first-order hyperpolarizability, with calculated values indicating notable NLO properties. researchgate.net

The general approach in these computational studies involves optimizing the molecular geometry and then calculating the electronic properties that govern the NLO response. physchemres.org The presence of electron-donating and electron-withdrawing groups, as well as the extent of π-conjugation within the molecule, are critical factors that are analyzed to understand and predict the NLO behavior of benzofuran derivatives. nih.gov However, without specific computational studies on 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl-, any discussion of its NLO properties would be purely speculative.

Applications in Synthetic Organic Chemistry

Role as a Versatile Building Block for Complex Molecules

2-Benzofurancarboxylic acid, 4-fluoro-3-methyl-, serves as a valuable building block in the synthesis of complex molecules, largely due to the strategic placement of its functional groups which allow for a variety of chemical modifications. The carboxylic acid at the 2-position is a key reactive site, enabling amide bond formation, esterification, and conversion to other functional groups, thereby facilitating its incorporation into larger molecular frameworks. ossila.com

The presence of the fluorine atom at the 4-position can significantly influence the electronic properties and metabolic stability of the resulting molecules, a desirable feature in the design of pharmacologically active compounds. sigmaaldrich.com Similarly, the methyl group at the 3-position can be a site for further functionalization or can contribute to the steric and electronic profile of the final product. While direct examples of the incorporation of 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- into highly complex natural products or pharmaceuticals are not extensively documented, the utility of variously substituted benzofuran-2-carboxylic acids in the synthesis of bioactive compounds is well-established. nih.govnih.gov These analogous structures highlight the potential of the title compound to serve as a foundational component in the construction of elaborate molecular architectures.

Precursor in the Synthesis of Heterocyclic Derivatives

A significant application of 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- lies in its potential as a precursor for the synthesis of a wide array of heterocyclic derivatives. The general strategy involves the initial conversion of the carboxylic acid to the corresponding acid hydrazide, a versatile intermediate for the construction of five-membered heterocycles. While the following synthetic pathways are described for closely related benzofuran-2-carboxylic acid analogs, they are directly applicable to the 4-fluoro-3-methyl derivative.

The synthesis of thiophene (B33073) derivatives from benzofuran (B130515) precursors has been reported through various synthetic routes, often involving multi-step sequences. nih.gov Although a direct conversion from 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- is not commonly cited, its derivatives could potentially undergo transformations to furnish thiophene rings. For instance, functional group manipulation of the benzofuran core could lead to intermediates suitable for established thiophene synthesis methodologies, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds. pharmaguideline.com

The synthesis of oxathiole derivatives from benzofuran precursors is less commonly documented in the literature. However, the versatile reactivity of the benzofuran scaffold suggests that with appropriate reagents and reaction conditions, the formation of an oxathiole ring fused to or substituted on the benzofuran framework could be achievable.

The conversion of benzofuran-2-carboxylic acids to 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives is a well-established synthetic transformation. The key intermediate for these syntheses is the corresponding benzofuran-2-carbohydrazide. This hydrazide can be readily prepared by reacting the carboxylic acid or its ester with hydrazine (B178648) hydrate.

For the synthesis of 1,3,4-oxadiazoles, the carbohydrazide (B1668358) can undergo cyclization with various reagents. A common method involves reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.govjchemrev.com Alternatively, reaction with carbon disulfide in a basic medium followed by cyclization can yield oxadiazole-thiones.

Similarly, 1,3,4-thiadiazole derivatives can be accessed from the same carbohydrazide intermediate. Reaction with thiosemicarbazide (B42300) followed by cyclization, or direct reaction with phosphorus pentasulfide, are common methods to afford the thiadiazole ring. jocpr.comnih.gov The table below summarizes these potential transformations.

HeterocycleReagents and Conditions (from Carbohydrazide)
1,3,4-OxadiazoleR'COOH, POCl₃, heat
1,3,4-ThiadiazoleCS₂, KOH, then cyclization

The data in this table is based on synthetic methods for analogous benzofuran-2-carbohydrazides.

The synthesis of 1,2,4-triazole (B32235) derivatives from benzofuran-2-carbohydrazide is also a feasible and documented pathway for analogous compounds. One common approach involves the reaction of the carbohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which can then be cyclized under basic conditions to yield the triazole-thione. nih.gov

The formation of thiazoline (B8809763) rings can be achieved through various synthetic strategies, often involving the condensation of a thioamide with an α-haloketone (Hantzsch synthesis). derpharmachemica.com While a direct route from 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- is not immediately apparent, its derivatives could be elaborated into intermediates suitable for thiazoline synthesis. nih.govresearchgate.net

HeterocycleReagents and Conditions (from Carbohydrazide)
1,2,4-Triazole-thione1. R'NCS; 2. Base, heat

The data in this table is based on synthetic methods for analogous benzofuran-2-carbohydrazides.

Intermediate in Multi-step Organic Transformations

2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- can serve as a crucial intermediate in multi-step organic transformations, enabling the synthesis of more complex and functionalized molecules. The benzofuran core provides a stable platform for sequential reactions, and the carboxylic acid group can be masked or transformed as needed throughout a synthetic sequence.

An illustrative example of a benzofuran derivative acting as an intermediate is the synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. beilstein-journals.org In a similar fashion, 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- could be envisioned to undergo a series of reactions, such as reduction of the carboxylic acid to an alcohol, followed by conversion to a halide, and subsequent coupling reactions to build more intricate molecular structures. The stability of the benzofuran ring system allows it to be carried through multiple synthetic steps, making it a reliable intermediate in complex syntheses.

Scaffold for Combinatorial Library Generation for Chemical Exploration

The structural attributes of 2-Benzofurancarboxylic acid, 4-fluoro-3-methyl- make it an excellent scaffold for the generation of combinatorial libraries. enamine.net Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, which can then be screened for biological activity. The carboxylic acid function of the title compound is particularly amenable to parallel synthesis techniques. nih.gov

For instance, the carboxylic acid can be activated and reacted with a diverse set of amines to generate a library of amides. Similarly, a library of esters can be produced by reacting it with various alcohols. The resulting library of compounds, all sharing the common 4-fluoro-3-methylbenzofuran-2-yl core, can then be subjected to high-throughput screening to identify compounds with desired biological or material properties. This approach is highly valuable in drug discovery and materials science for the efficient exploration of chemical space. nih.gov

Future Research Trajectories and Methodological Innovations

Development of Asymmetric Synthetic Routes to Chiral Analogs

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral molecule can exhibit distinct biological activities. Future research should focus on the development of asymmetric synthetic routes to produce chiral analogs of 4-fluoro-3-methyl-2-benzofurancarboxylic acid. While the parent molecule is achiral, introducing chiral centers into its derivatives could unlock novel therapeutic properties.

Promising strategies include the use of transition-metal catalyzed asymmetric synthesis. globethesis.com For instance, palladium-catalyzed asymmetric cyclization reactions have been successfully employed for other benzofuran (B130515) derivatives, yielding products with high enantioselectivity. globethesis.comresearchgate.net Adapting these methods, perhaps using chiral phosphoramidite (B1245037) ligands with a palladium catalyst, could enable the enantioselective construction of chiral benzofuro[3,2-b]azepine frameworks derived from the target molecule. globethesis.comresearchgate.net Another avenue involves organocatalysis, where chiral bifunctional catalysts like squaramide or guanidine (B92328) could be used to control the stereochemistry of key bond-forming reactions. researchgate.netrsc.org

Table 1: Potential Asymmetric Synthesis Strategies

Strategy Catalyst Type Potential Application
Asymmetric [4+3] Cyclization Palladium with Chiral Ligands Construction of chiral benzofuran-fused azepine derivatives. globethesis.comresearchgate.net
Asymmetric [4+1] Cyclization Chiral Guanidine or Phosphoric Acid Enantioselective synthesis of spirooxindole frameworks. researchgate.net

Exploration of Novel Catalytic Systems for Efficient Synthesis

Recent years have seen a surge in the development of innovative catalytic systems for benzofuran synthesis, which could be applied to produce 4-fluoro-3-methyl-2-benzofurancarboxylic acid more efficiently. nih.govresearchgate.netacs.org Research should be directed towards exploring a range of transition-metal catalysts beyond traditional methods.

Key Catalytic Systems for Exploration:

Nickel Catalysis: Nickel catalysts are attractive due to their lower cost and unique reactivity. thieme.de Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones represents a viable route for constructing the benzofuran core. thieme.deorganic-chemistry.org

Rhodium Catalysis: Rhodium-catalyzed annulation reactions have shown high efficiency in synthesizing benzofuran rings through C-H activation and migratory insertion pathways. nih.gov

Copper Catalysis: Copper-based catalysts are versatile and have been used in Sonogashira coupling reactions followed by intramolecular cyclization to form the benzofuran scaffold. nih.govnih.gov

Bimetallic Systems: The synergistic effects of bimetallic catalysts, such as gold-silver or palladium-copper systems, can offer enhanced reactivity and selectivity, enabling milder reaction conditions. nih.govacs.org

The goal would be to identify catalysts that offer high yields, tolerate a wide range of functional groups, and operate under environmentally benign conditions.

Table 2: Overview of Novel Catalytic Systems for Benzofuran Synthesis

Catalyst Metal Reaction Type Potential Advantages
Palladium Cross-coupling, Cyclization High efficiency, functional group tolerance. nih.govrsc.org
Copper Annulation, Sonogashira Coupling Lower cost, versatile reactivity. nih.govnih.gov
Rhodium C-H Activation, Annulation High yields, novel pathways. nih.govacs.org
Nickel Intramolecular Nucleophilic Addition Cost-effective, environmentally compatible. nih.govthieme.de
Gold/Silver Friedel-Crafts, Michael Addition Unique reactivity for complex transformations. nih.govacs.org

Integration with Flow Chemistry Techniques for Scalable Production

For the industrial-scale production of 4-fluoro-3-methyl-2-benzofurancarboxylic acid, transitioning from traditional batch processing to continuous flow chemistry presents numerous advantages. sci-hub.se Flow chemistry allows for enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. sci-hub.se

Future research should focus on developing a continuous flow synthesis process for the target molecule. This would involve designing a reactor setup where reactants are continuously pumped through heated and pressurized tubes or channels. sci-hub.se Such a system can facilitate rapid reaction optimization and seamless integration of multiple synthetic steps (telescoping), reducing manual handling and waste generation. acs.org The improved heat and mass transfer in microreactors can also enable the use of reaction conditions that are not feasible in batch reactors, potentially unlocking new, more efficient synthetic pathways. sci-hub.se

Advanced In-Situ Spectroscopic Monitoring of Reaction Pathways

A deeper understanding of the reaction mechanism is crucial for optimizing the synthesis of 4-fluoro-3-methyl-2-benzofurancarboxylic acid. Advanced in-situ spectroscopic techniques can provide real-time data on the concentrations of reactants, intermediates, and products throughout the course of a reaction. nih.gov

Techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. nih.govscienceopen.com An in-situ FTIR probe, for example, can be immersed directly into the reaction mixture to monitor the formation and consumption of key functional groups, allowing for precise determination of reaction endpoints and the identification of transient intermediates. nih.gov Similarly, in-situ NMR can provide detailed structural information on species present in the reaction mixture over time. scienceopen.com This data is invaluable for elucidating complex reaction pathways, identifying potential side reactions, and optimizing reaction conditions for maximum yield and purity. nih.govspectroscopyonline.com

Synergistic Application of Computational and Experimental Methodologies for Deeper Mechanistic Understanding

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the development of synthetic methods. researchgate.net Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and rationalize the observed reactivity and selectivity of different catalytic systems. researchgate.net

For the synthesis of 4-fluoro-3-methyl-2-benzofurancarboxylic acid, computational studies could be used to:

Screen potential catalysts and ligands to identify the most promising candidates before extensive experimental work is undertaken.

Elucidate the detailed mechanism of key steps, such as C-H activation or cyclization, providing insights that can guide reaction optimization. nih.gov

Predict the spectroscopic signatures of proposed intermediates, which can then be targeted for detection using in-situ monitoring techniques.

This synergistic approach, where computational predictions are validated by experimental results, can lead to a more rational and efficient design of synthetic strategies, reducing the amount of empirical trial-and-error required. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-3-methyl-2-benzofurancarboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as:
  • Ester hydrolysis : Starting from ethyl esters (e.g., ethyl 3-methyl-4-fluoro-2-benzofurancarboxylate), hydrolysis under alkaline conditions (e.g., NaOH/EtOH) yields the carboxylic acid .
  • Fluorination strategies : Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) on pre-functionalized benzofuran precursors can introduce fluorine at the 4-position.
  • Characterization : Use 1H^1 \text{H}/13C^{13} \text{C}-NMR to confirm substitution patterns (e.g., fluorine-induced deshielding), LC-MS for purity (>95%), and X-ray crystallography (if crystalline) to resolve ambiguities in regiochemistry .

Q. How can thermal stability and decomposition profiles of this compound be assessed for experimental design?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Determine melting points (e.g., mp 192–196°C for benzo[b]furan-2-carboxylic acid derivatives) and detect decomposition exotherms .
  • Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 5°C/min in N2_2) to identify degradation thresholds.
  • Stability in solvents : Test solubility in DMSO, MeOH, or THF under reflux conditions, followed by HPLC analysis to detect decomposition products .

Q. What analytical techniques are critical for verifying purity and structural integrity?

  • Methodological Answer :
  • Reverse-phase HPLC : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm; mobile phase = MeCN:H2_2O (0.1% TFA) in gradient mode.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M–H]^- at m/z 194.02 for C10_{10}H7_7FO3_3) and isotopic patterns for fluorine .

Advanced Research Questions

Q. How can regioselective fluorination at the 4-position be optimized to avoid byproducts in benzofuran systems?

  • Methodological Answer :
  • Directed ortho-metallation (DoM) : Use directing groups (e.g., ester or amide) to position fluorine via Pd-catalyzed C–H activation.
  • Fluorine-18 labeling (for radiochemistry) : Employ K18^{18}F/Kryptofix® 222 in anhydrous DMF at 120°C for 20 min, followed by purification via semi-prep HPLC .
  • Byproduct mitigation : Monitor reactions using 19F^{19} \text{F}-NMR to detect competing fluorination at adjacent positions .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., carboxyl group vs. fluorine).
  • Molecular docking : Simulate interactions with targets like cyclooxygenase-2 (COX-2) using AutoDock Vina; validate with SPR (surface plasmon resonance) binding assays .
  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (~2.1), BBB permeability, and CYP450 inhibition .

Q. How do steric and electronic effects of the 3-methyl and 4-fluoro substituents influence catalytic coupling reactions?

  • Methodological Answer :
  • Steric maps : Generate using MOE software to analyze substituent bulk near the carboxyl group.
  • Suzuki-Miyaura coupling : Test Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/EtOH (80°C) with arylboronic acids (e.g., 4-benzyloxyphenylboronic acid ). The 4-fluoro group may reduce electron density, slowing oxidative addition.
  • Kinetic studies : Compare reaction rates with non-fluorinated analogs via 1H^1 \text{H}-NMR time-course experiments .

Data Contradictions and Validation

  • Melting Point Variability : reports mp 192–196°C for benzo[b]furan-2-carboxylic acid, but the 4-fluoro-3-methyl derivative may exhibit higher mp due to increased crystallinity. Validate via DSC .
  • Synthetic Intermediates : Ethyl ester derivatives (CAS 3199-61-9 ) are critical precursors; conflicting purity claims (e.g., >97% vs. 90% ) require independent LC-MS validation.

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2-Benzofurancarboxylic acid, 4-fluoro-3-methyl-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.